Cas no 1447823-06-4 (tert-butyl N-[(4R)-azepan-4-yl]carbamate)
![tert-butyl N-[(4R)-azepan-4-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/1447823-06-4x500.png)
tert-butyl N-[(4R)-azepan-4-yl]carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl azepan-4-ylcarbamate
- Tert-butyl N-(azepan-4-yl)carbamate
- tert-butyl N-[(4R)-azepan-4-yl]carbamate
- tert-butyl (azepan-4-yl)carbamate
- AZEPAN-4-YL-CARBAMIC ACID TERT-BUTYL ESTER
- (R)-tert-Butyl azepan-4-ylcarbamate
- 4-(N-BOC-AMINO)-HEXAHYDRO-1H-AZEPINE
- 6259AB
- SB10096
- azepan-4-ylcarbamic acid tert-butyl ester
- AB0072870
- Boc-4-aminohexahydr
- (R)-tert-Butylazepan-4-ylcarbamate
- XHC82306
- MFCD22575196
- 1447823-06-4
- (4R)-4-(Boc-amino)azepan
- (4R)-4-(Boc-amino)azepan ee
- P13381
- SCHEMBL14209088
- t-Butyl (R)-azepan-4-ylcarbamate
- PS-17001
- CS-0056872
- tert-butyl (R)-azepan-4-ylcarbamate
-
- MDL: MFCD22575196
- インチ: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h9,12H,4-8H2,1-3H3,(H,13,14)
- InChIKey: MIYUNZAWHSSBPU-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1CCNCCC1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 214.168127949 g/mol
- どういたいしつりょう: 214.168127949 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- ぶんしりょう: 214.30
- トポロジー分子極性表面積: 50.4
tert-butyl N-[(4R)-azepan-4-yl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM285841-10g |
(R)-tert-Butyl azepan-4-ylcarbamate |
1447823-06-4 | 97% | 10g |
$*** | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8270-5G |
tert-butyl N-[(4R)-azepan-4-yl]carbamate |
1447823-06-4 | 97% | 5g |
¥ 14,256.00 | 2023-04-07 | |
Chemenu | CM285841-25g |
(R)-tert-Butyl azepan-4-ylcarbamate |
1447823-06-4 | 97% | 25g |
$7092 | 2022-09-02 | |
abcr | AB534291-500 mg |
t-Butyl (R)-azepan-4-ylcarbamate; . |
1447823-06-4 | 500MG |
€1,074.70 | 2022-07-28 | ||
Chemenu | CM285841-5g |
(R)-tert-Butyl azepan-4-ylcarbamate |
1447823-06-4 | 97% | 5g |
$*** | 2023-03-31 | |
eNovation Chemicals LLC | D623134-1G |
tert-butyl N-[(4R)-azepan-4-yl]carbamate |
1447823-06-4 | 97% | 1g |
$890 | 2024-07-21 | |
abcr | AB534291-100mg |
t-Butyl (R)-azepan-4-ylcarbamate; . |
1447823-06-4 | 100mg |
€385.30 | 2025-02-21 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8270-500mg |
tert-butyl N-[(4R)-azepan-4-yl]carbamate |
1447823-06-4 | 97% | 500mg |
¥3110.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8270-1g |
tert-butyl N-[(4R)-azepan-4-yl]carbamate |
1447823-06-4 | 97% | 1g |
¥4666.0 | 2024-04-24 | |
1PlusChem | 1P00ATXJ-250mg |
tert-butyl (R)-azepan-4-ylcarbamate |
1447823-06-4 | 95% | 250mg |
$299.00 | 2024-06-20 |
tert-butyl N-[(4R)-azepan-4-yl]carbamate 関連文献
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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S. Ahmed Chem. Commun., 2009, 6421-6423
tert-butyl N-[(4R)-azepan-4-yl]carbamateに関する追加情報
Introduction to tert-butyl N-[(4R)-azepan-4-yl]carbamate (CAS No. 1447823-06-4)
tert-butyl N-[(4R)-azepan-4-yl]carbamate (CAS No. 1447823-06-4) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (R)-tert-butyl azepan-4-ylcarbamate, is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical agents. Its unique chiral structure and functional groups make it a valuable building block for the development of novel therapeutics.
The chemical structure of tert-butyl N-[(4R)-azepan-4-yl]carbamate consists of a tert-butyl carbamate group attached to an azepane ring with an (R) configuration at the 4-position. This configuration imparts specific stereochemical properties that are crucial for its biological activity and reactivity in synthetic transformations. The tert-butyl carbamate group provides protection for the amine functionality, allowing for selective functionalization and subsequent deprotection steps in multi-step syntheses.
In recent years, tert-butyl N-[(4R)-azepan-4-yl]carbamate has been extensively studied for its potential applications in the development of central nervous system (CNS) drugs, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. The compound's ability to modulate specific receptors and enzymes in the brain makes it a promising candidate for drug discovery efforts.
One of the key areas of research involving tert-butyl N-[(4R)-azepan-4-yl]carbamate is its role as a precursor in the synthesis of GABA receptor modulators. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the mammalian brain, and modulating its activity can have significant therapeutic effects. Studies have shown that compounds derived from tert-butyl N-[(4R)-azepan-4-yl]carbamate can enhance GABAergic transmission, potentially leading to improved cognitive function and reduced anxiety.
Beyond its applications in CNS disorders, tert-butyl N-[(4R)-azepan-4-yl]carbamate has also been explored for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, including cardiovascular diseases, diabetes, and autoimmune disorders. Research has demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic benefits in treating inflammatory conditions.
The synthetic versatility of tert-butyl N-[(4R)-azepan-4-yl]carbamate has also made it a valuable tool in combinatorial chemistry and high-throughput screening. Its ability to undergo various chemical transformations, such as acylation, alkylation, and coupling reactions, allows for the rapid generation of diverse molecular libraries. These libraries can be screened for biological activity against a wide range of targets, accelerating the drug discovery process.
In addition to its synthetic utility, tert-butyl N-[(4R)-azepan-4-yl]carbamate has been investigated for its pharmacokinetic properties. Studies have shown that it exhibits favorable solubility and stability profiles, which are essential for efficient drug delivery and bioavailability. These properties make it an attractive candidate for further preclinical and clinical evaluation.
The safety profile of tert-butyl N-[(4R)-azepan-4-yl]carbamate has also been a focus of recent research. Toxicological studies have indicated that it is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, tert-butyl N-[(4R)-azepan-4-yl]carbamate (CAS No. 1447823-06-4) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chiral structure and functional groups make it an ideal building block for the synthesis of bioactive molecules with diverse therapeutic applications. Ongoing research continues to uncover new avenues for its use in drug discovery and development, highlighting its importance in advancing medical science.
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